molecular formula C22H21ClN2O3 B279526 5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide

Cat. No.: B279526
M. Wt: 396.9 g/mol
InChI Key: WVXWEHRDFJLKND-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the chloro and methyl groups on the phenyl ring. The final step usually involves the formation of the amide bond with the morpholine-substituted phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the furan ring.

    Reduction: Reduction reactions could target the chloro group or the amide bond.

    Substitution: The chloro group on the phenyl ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the morpholine group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-2-methylphenyl)-N-phenyl-2-furamide
  • 5-(3-chloro-2-methylphenyl)-N-(4-piperidin-4-ylphenyl)-2-furamide

Uniqueness

The presence of the morpholine group in 5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide may confer unique properties such as increased solubility or enhanced binding to specific biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C22H21ClN2O3/c1-15-18(3-2-4-19(15)23)20-9-10-21(28-20)22(26)24-16-5-7-17(8-6-16)25-11-13-27-14-12-25/h2-10H,11-14H2,1H3,(H,24,26)

InChI Key

WVXWEHRDFJLKND-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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